molecular formula C20H16N2O3 B2824748 furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 868146-48-9

furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B2824748
CAS RN: 868146-48-9
M. Wt: 332.359
InChI Key: RFAGQOQVMPQNNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furanone Pyrazole can be achieved through various methods. One notable protocol involves the Vilsmeier reaction using adapted conditions. In this one-step process, furfural (a precursor derived from renewable resources) reacts with a Vilsmeier reagent (such as DMF/POCl3) to yield the desired product in quantitative yield . Further optimization and exploration of alternative synthetic routes are areas for future investigation.

3.

Molecular Structure Analysis

The molecular structure of Furanone Pyrazole consists of the furan ring fused with the pyrazole ring, along with the appended phenyl and hydroxyphenyl groups. Precise bond lengths, angles, and stereochemistry play a crucial role in its properties and reactivity. Detailed NMR (1H, 2H, 13C), IR, and Raman spectroscopic data provide insights into its structural confirmation .

4.

Chemical Reactions Analysis

  • Deuteration : Isotope labeling with deuterium (D) can alter pharmacokinetic properties and metabolic pathways. Synthesizing deuterated derivatives of Furanone Pyrazole could be valuable for drug development .

properties

IUPAC Name

furan-2-yl-[3-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)21-22(18)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAGQOQVMPQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

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